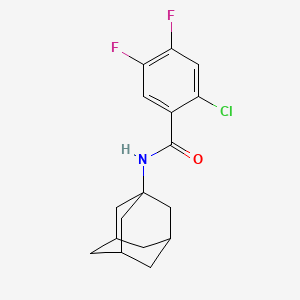

N-1-adamantyl-2-chloro-4,5-difluorobenzamide

概要

説明

“N-1-adamantyl-2-chloro-4,5-difluorobenzamide” is a chemical compound . It’s offered by Benchchem for various applications.

Physical And Chemical Properties Analysis

The physical and chemical properties of “N-1-adamantyl-2-chloro-4,5-difluorobenzamide” are not explicitly mentioned in the search results .科学的研究の応用

Synthesis of Functional Adamantane Derivatives

Adamantane derivatives are highly reactive compounds that offer extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives . They can be used to create monomers, thermally stable and high-energy fuels and oils, bioactive compounds, pharmaceuticals, and higher diamond-like bulky polymers such as diamondoids .

Development of Novel Methods for Preparation

The synthesis of unsaturated adamantane derivatives contributes to the development of novel methods for their preparation . This includes the development of techniques for the synthesis of sterically hindered 1-adamantyl(1-adamantylacetyl)ketene in quantitative yield .

Investigation of Electronic Structure

Quantum-chemical calculations can be used to investigate the electronic structure of adamantane derivatives . This helps in elucidating the mechanisms for their chemical and catalytic transformations .

Antimicrobial Activity

Some adamantane derivatives have shown potent antibacterial activity against certain strains of pathogenic Gram-positive and Gram-negative bacteria and the yeast-like fungus Candida albicans .

Hypoglycemic Activity

Certain adamantane derivatives have demonstrated hypoglycemic activity when tested in streptozotocin (STZ)-induced diabetic rats . For example, compound 5c produced a significant reduction of serum glucose levels, compared to gliclazide .

Inhibition of 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1)

Adamantane derivatives constitute the major class of 11β-HSD1 inhibitor . This makes them important for controlling non-insulin-dependent diabetes, hyperglycemia, obesity, insulin resistance, hyperlipidemia, hypertension, and other symptoms associated with excessive body cortisol .

Safety and Hazards

将来の方向性

作用機序

Target of Action

Related compounds such as n-(1-adamantyl)-n’-(4-guanidinobenzyl)urea have been found to target the urokinase-type plasminogen activator . This protein plays a crucial role in the breakdown of blood clots and is involved in cell migration and tissue remodeling.

Mode of Action

For instance, Amantadine, an adamantane derivative, inhibits the kidney’s active-transport removal and transfer of creatinine from blood to urine .

Biochemical Pathways

Related compounds such as 5f-apinaca have been found to undergo metabolic processes leading to mono- and dihydroxylation of the adamantyl group .

Pharmacokinetics

Related compounds such as n-(1-adamantyl)-n’-(4-guanidinobenzyl)urea have been found to have poor absorption and protein binding .

Result of Action

Related compounds have shown significant antibacterial activity against one or more tested microorganisms .

特性

IUPAC Name |

N-(1-adamantyl)-2-chloro-4,5-difluorobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18ClF2NO/c18-13-5-15(20)14(19)4-12(13)16(22)21-17-6-9-1-10(7-17)3-11(2-9)8-17/h4-5,9-11H,1-3,6-8H2,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGOOJJFWBKZNHK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)NC(=O)C4=CC(=C(C=C4Cl)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18ClF2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701326755 | |

| Record name | N-(1-adamantyl)-2-chloro-4,5-difluorobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701326755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

325.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

0.7 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47197341 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

713505-51-2 | |

| Record name | N-(1-adamantyl)-2-chloro-4,5-difluorobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701326755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-[2-(difluoromethoxy)phenyl]-5-(3-nitrophenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B4166415.png)

![2-{[(3-nitrophenyl)sulfonyl]amino}-N-propylbenzamide](/img/structure/B4166433.png)

![1-[(4-bromobenzyl)oxy]-1H-1,2,3-benzotriazole](/img/structure/B4166448.png)

![N-{4-[3-(cyclopentylamino)-2-hydroxypropoxy]phenyl}acetamide hydrochloride](/img/structure/B4166459.png)

![1,15,15-trimethyl-12-{[4-(2-pyrimidinyl)-1-piperazinyl]carbonyl}-3,10-diazatetracyclo[10.2.1.0~2,11~.0~4,9~]pentadeca-2(11),3,5,7,9-pentaene](/img/structure/B4166463.png)

![1-{2-[3-(4-benzyl-1-piperazinyl)-2-hydroxypropoxy]phenyl}ethanone dihydrochloride](/img/structure/B4166477.png)

![N-[1-(3,4-dimethylphenyl)-6,6-dimethyl-2,4-dioxo-3-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-indol-3-yl]-3-methylbutanamide](/img/structure/B4166485.png)

![1-[(4-methoxyphenyl)sulfonyl]-N-[3-(methylthio)phenyl]-3-piperidinecarboxamide](/img/structure/B4166486.png)

![N~2~-[4-(1-adamantyl)phenyl]-N~1~-(2-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4166492.png)

![6-[(6-ethoxy-3-pyridazinyl)oxy]-N'-isobutyl-N,N-dimethyl-1,3,5-triazine-2,4-diamine](/img/structure/B4166503.png)

![N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]-4-(4-morpholinyl)-3-nitrobenzamide](/img/structure/B4166525.png)

![N-[1-[2-(3,4-dimethoxyphenyl)ethyl]-2,4,6-trioxo-5-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]-2-methoxybenzamide](/img/structure/B4166529.png)

![2-{2-fluoro-4-nitro-5-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B4166530.png)